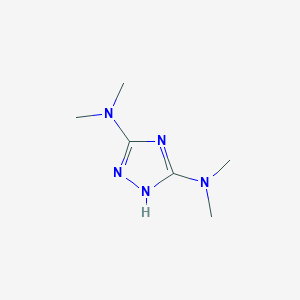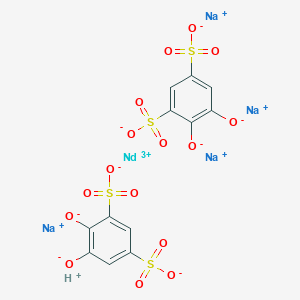
3,5-Bis(dimethylamino)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(dimethylamino)-1H-1,2,4-triazole, also known as this compound, is a useful research compound. Its molecular formula is C6H13N5 and its molecular weight is 155.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
3,5-Bis(dimethylamino)-1H-1,2,4-triazole and its derivatives are primarily used in the synthesis of various heterocyclic compounds. Notably, dimethylamino derivatives of condensed heterocycles have been synthesized from dimethylphosgeneimmonium chloride, leading to the creation of new polycyclic systems and 3-dimethylamino derivatives of 1,2,4-triazolo-[3,4-b]benzothiazole (Gorelik et al., 1978). Additionally, the interaction of related compounds with aryl aldehydes forms aryl hydrazones, which undergo cyclization to produce various triazolotriazines, although they have shown no antitumor activity (Langdon et al., 1984).
Chemical Properties and Structural Analysis
The chemical properties and structural analysis of these compounds reveal significant insights. Silylated derivatives, including tetrazoles and triazoles, have been extensively characterized, providing valuable information about their structure and properties (Gronde & Mitzel, 2009). Similarly, the crystal structures of ionic liquids and N-Heterocyclic Carbene (NHC) complexes derived from 4-amino-1,2,4-triazoles have been elucidated, shedding light on their molecular configurations (Schwärzler et al., 2009).
Biological Applications
While direct applications in biological systems for this compound were not found, its structural relatives have shown biological activities. Novel bis-1,2,3-triazole derivatives have been synthesized and evaluated for their antibacterial, antioxidant, and DNA-cleavage activities (Reddy et al., 2016). Additionally, salts of trinitromethyl-substituted triazoles have been identified as a new class of energetic materials with potential applications in explosives (Thottempudi & Shreeve, 2011).
Material Science and Surface Chemistry
In the realm of material science and surface chemistry, these compounds play a crucial role. For instance, a triazole-based cationic gemini surfactant has been synthesized and shown to act as an excellent inhibitor for the corrosion of A3 steel in hydrochloric acid, indicating potential industrial applications (Qiu et al., 2005). The adsorption properties of triazole derivatives on mild steel surfaces in hydrochloric acid have been studied, underscoring their importance in corrosion protection (Bentiss et al., 2007).
Propiedades
IUPAC Name |
3-N,3-N,5-N,5-N-tetramethyl-1H-1,2,4-triazole-3,5-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N5/c1-10(2)5-7-6(9-8-5)11(3)4/h1-4H3,(H,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGXKXPPLXDJBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NN1)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione](/img/structure/B97017.png)




![(1s,5r)-1-Methyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B97027.png)

